Hancinone C

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-8-9-17-14-23(29-7,21(27-5)13-18(17)24)15(2)10-16-11-19(25-3)22(28-6)20(12-16)26-4/h8,10-14H,1,9H2,2-7H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCSXXRCEFAYFK-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C(=C1)OC)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C(=C1)OC)OC)OC)/C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111843-10-8 | |

| Record name | Hancinone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

What is the chemical structure of Hancinone C?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hancinone C is a neolignan natural product isolated from plants of the Piper genus. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes a summary of its characterization data, an exploration of its potential mechanism of action in neuroinflammation, and relevant experimental methodologies. This guide is intended to serve as a comprehensive resource for researchers investigating this compound for potential therapeutic applications.

Chemical Structure and Properties

This compound is a complex neolignan with the chemical formula C₂₃H₂₈O₆.[1] Its systematic IUPAC name is 4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one.[1] The molecule features a central cyclohexadienone ring substituted with methoxy and allyl groups, and a trimethoxyphenylpropenyl side chain.

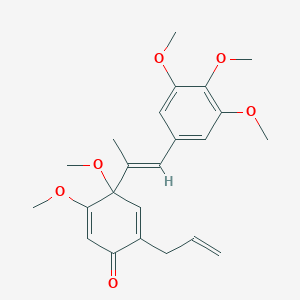

Chemical Structure:

Image Source: PubChem CID 6443896

A summary of the key chemical and physical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈O₆ | [1] |

| Molecular Weight | 400.5 g/mol | [1] |

| IUPAC Name | 4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one | [1] |

| CAS Number | 111843-10-8 | [1] |

| Canonical SMILES | CC(=CC1=CC(=C(C(=C1)OC)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | [1] |

| InChI Key | LNCSXXRCEFAYFK-XNTDXEJSSA-N | [1] |

Biological Activity and Mechanism of Action

Recent studies have begun to elucidate the biological activities of this compound, with a particular focus on its potential role in neuroinflammation and Alzheimer's disease (AD). Research suggests that hancinone may modulate the phenotype of microglia and enhance their ability to phagocytose amyloid-beta (Aβ) peptides.

Signaling Pathway

Hancinone has been shown to exert its effects on microglial cells through the TREM2/Syk/PI3K/AKT/mTOR signaling pathway . This pathway is crucial for regulating microglial activation and phagocytosis. Hancinone's modulation of this pathway suggests a potential therapeutic role in neurodegenerative diseases characterized by Aβ accumulation.

Caption: this compound signaling pathway in microglia.

Experimental Protocols

This section details the methodologies for key experiments related to the biological evaluation of this compound.

Cell Culture and Treatment

Objective: To assess the effect of this compound on microglial cells.

Cell Line: Human Microglia Clone 3 (HMC3) cells.

Protocol:

-

Cell Culture: HMC3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.5 µM, 2.5 µM, 10 µM). A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: Cells are incubated with this compound for a specified period (e.g., 24 hours) before downstream analysis.

Western Blot Analysis

Objective: To analyze the protein expression levels in the TREM2/Syk/PI3K/AKT/mTOR signaling pathway.

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-Syk, p-AKT, p-mTOR, and their total forms), followed by incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Western Blot experimental workflow.

Quantitative Data

Currently, there is limited publicly available quantitative data on the specific biological activities of this compound, such as IC₅₀ values for cytotoxicity or anti-inflammatory effects. The available research has focused on its mechanism of action at specific concentrations. Further studies are required to establish a comprehensive quantitative profile of this compound's bioactivities.

Conclusion

This compound is a promising neolignan with demonstrated activity in modulating a key signaling pathway involved in neuroinflammation. The experimental protocols provided herein offer a foundation for further investigation into its therapeutic potential. Future research should focus on expanding the quantitative biological data for this compound, including its efficacy in various disease models and a detailed pharmacokinetic and toxicological profile. The elucidation of a total synthesis route would also be invaluable for enabling broader and more in-depth studies.

References

Hancinone C: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hancinone C, a lignanoid with demonstrated biological activity, has been identified from plant sources. This document provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation and purification, and an exploration of its role as a platelet-activating factor (PAF) inhibitor. Quantitative data from relevant studies are summarized, and key experimental protocols are presented to facilitate further research and development. Diagrams illustrating the experimental workflow and the pertinent signaling pathway are included to provide a clear visual representation of the processes involved.

Natural Source of this compound

The primary natural source of this compound is the plant species Piper wallichii.[1][2] This plant, belonging to the Piperaceae family, is known to produce a variety of bioactive lignans and neolignans.[1][3][4][5]

Isolation and Purification of this compound

General Experimental Workflow

The isolation of this compound typically involves a multi-step process beginning with the extraction of the plant material, followed by chromatographic separation and purification.

References

- 1. [Neolignans and lignan from Piper wallichii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Attributes of Lignans Extracted from Piper Cubeba: Current Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lignans and aromatic glycosides from Piper wallichii and their antithrombotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lignans from the genus Piper L. and their pharmacological activities: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]

- 7. [Alkaloids and lignans from stems of Piper betle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Hancinone C: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hancinone C, a lignanoid isolated from plants of the Piper genus, represents a promising candidate for further investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. While current literature specifically identifies it as a Platelet-Activating Factor (PAF) receptor antagonist, its chemical lineage as a lignan suggests a broader spectrum of activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. This document outlines detailed experimental protocols for screening these activities, presents templates for quantitative data organization, and provides visualizations of key signaling pathways and experimental workflows to guide future research and drug development efforts.

Introduction to this compound

This compound is a lignanoid natural product that has been isolated from Piper hancei and Piper pleiocarpum.[1][2] Lignans are a large class of polyphenolic compounds known for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] The chemical structure of this compound, with its multiple methoxy groups and complex ring system, provides a scaffold for potential interactions with various biological targets.

Known Biological Activity of this compound: PAF Receptor Antagonism

The most specific biological activity reported for this compound is its function as a Platelet-Activating Factor (PAF) receptor antagonist.[1] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. By blocking the PAF receptor, this compound can inhibit these downstream effects, suggesting its potential as a therapeutic agent for inflammatory and thrombotic disorders.

Platelet-Activating Factor (PAF) Signaling Pathway

The following diagram illustrates the PAF signaling pathway and the inhibitory action of a PAF receptor antagonist like this compound.

Quantitative Data for PAF Receptor Antagonism

Currently, there is a lack of publicly available quantitative data (e.g., IC₅₀, Kᵢ) for the PAF receptor antagonist activity of this compound. The following table serves as a template for organizing such data once it is determined experimentally.

| Compound | Assay Type | Target | IC₅₀ (µM) | Kᵢ (µM) | Cell Line/System | Reference |

| This compound | Receptor Binding Assay | PAF Receptor | TBD | TBD | Rabbit Platelets | TBD |

| This compound | Functional Assay | PAF Receptor | TBD | - | Human Neutrophils | TBD |

| WEB 2086 (Control) | Receptor Binding Assay | PAF Receptor | Value | Value | Rabbit Platelets | Known |

TBD: To Be Determined

Potential Biological Activities for Screening

Based on the known biological activities of lignans isolated from Piper species, this compound is a prime candidate for screening in the following areas.[5]

Cytotoxic Activity

Many lignans exhibit cytotoxic activity against a variety of cancer cell lines.[6] Screening this compound for its potential to inhibit cancer cell growth is a logical step in its preclinical evaluation.

Anti-inflammatory Activity

Beyond PAF receptor antagonism, many lignans modulate other inflammatory pathways, such as the production of nitric oxide (NO) and prostaglandins.[7] Investigating the broader anti-inflammatory profile of this compound is therefore warranted.

Neuroprotective Activity

Several lignans have demonstrated neuroprotective effects in various models of neuronal damage.[8][9] Given the increasing interest in natural products for neurodegenerative diseases, screening this compound for neuroprotective properties is a promising avenue of research.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to screen for the biological activities of this compound.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | TBD | Value |

| HeLa | TBD | Value |

| A549 | TBD | Value |

TBD: To Be Determined

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.

| Compound | Concentration (µM) | % NO Inhibition | Cell Viability (%) |

| This compound | 1 | TBD | TBD |

| 10 | TBD | TBD | |

| 50 | TBD | TBD | |

| L-NAME (Control) | 100 | Value | Value |

TBD: To Be Determined

Neuroprotection Screening: Glutamate-Induced Cytotoxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells (e.g., HT22 hippocampal cells) from glutamate-induced oxidative stress and cell death.[10]

-

Cell Seeding: Seed HT22 cells in a 96-well plate and allow them to grow to 70-80% confluency.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

-

Glutamate Challenge: Expose the cells to 5 mM glutamate for 24 hours to induce cytotoxicity.

-

Viability Assessment: Assess cell viability using the MTT assay as described in section 4.1.

-

Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone.

| Compound | Concentration (µM) | % Neuroprotection |

| This compound | 0.1 | TBD |

| 1 | TBD | |

| 10 | TBD | |

| Quercetin (Control) | 10 | Value |

TBD: To Be Determined

Conclusion

This compound is a lignanoid with a confirmed role as a Platelet-Activating Factor (PAF) receptor antagonist. While quantitative data on this activity is yet to be published, its chemical nature strongly suggests potential for cytotoxic, broader anti-inflammatory, and neuroprotective activities. The experimental protocols and data presentation templates provided in this guide offer a structured approach for researchers to systematically investigate the biological activities of this compound. Further screening of this compound is highly encouraged to unlock its full therapeutic potential.

References

- 1. rroij.com [rroij.com]

- 2. phytochemical-and-chemotaxonomic-study-on-piper-pleiocarpum-chang-ex-tseng - Ask this paper | Bohrium [bohrium.com]

- 3. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

Hancinone C: A Technical Deep Dive into its Putative Mechanism of Action in Microglial Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hancinone C, a lignanoid compound, has emerged as a molecule of interest in neuroinflammation and neurodegenerative disease research. This technical guide synthesizes the current understanding of the putative mechanism of action of this compound, with a primary focus on its role in modulating microglial function. Drawing from recent studies, this document details the experimental evidence, quantitative data, and underlying signaling pathways implicated in this compound's activity. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform further investigation and potential therapeutic development.

Introduction

Microglia, the resident immune cells of the central nervous system, play a critical role in brain homeostasis and the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD). In AD, the accumulation of amyloid-beta (Aβ) peptides triggers microglial activation. While initially a protective response aimed at clearing Aβ deposits, chronic activation can lead to neuroinflammation and neuronal damage. Consequently, therapeutic strategies aimed at modulating microglial function to enhance Aβ clearance and resolve inflammation are of significant interest. This compound has been identified as a potential modulator of microglial activity, and this guide provides an in-depth exploration of its mechanism of action.

Putative Mechanism of Action: Enhancement of Microglial Phagocytosis via the TREM2/Syk/PI3K/AKT/mTOR Signaling Pathway

Current research indicates that this compound exerts its effects on microglia primarily by augmenting their phagocytic capacity for Aβ peptides. This is achieved through the positive regulation of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) signaling pathway.

The TREM2 Signaling Cascade

TREM2 is a cell surface receptor on microglia that, upon activation by ligands such as Aβ, initiates a signaling cascade crucial for microglial survival, proliferation, and phagocytosis. The binding of a ligand to TREM2 leads to the recruitment and phosphorylation of the adaptor protein DNAX-activating protein 12 (DAP12). This, in turn, recruits and activates Spleen tyrosine kinase (Syk). Activated Syk initiates a downstream signaling cascade involving Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and the mammalian Target of Rapamycin (mTOR). This pathway is integral to the metabolic reprogramming and cellular processes required for efficient phagocytosis.

This compound's Impact on the TREM2 Pathway

Studies have shown that in the presence of Aβ oligomers, which typically suppress microglial phagocytic function, this compound treatment can reverse this effect. It is proposed that this compound upregulates key proteins within the TREM2 signaling pathway, thereby enhancing the microglial response to Aβ.

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on microglial cells.

Table 1: Effect of this compound on HMC3 Cell Viability

| Treatment Group | Concentration | Cell Viability (% of Control) |

| Control | - | 100% |

| This compound | 0.1 µmol/L | No significant change |

| 0.5 µmol/L | No significant change | |

| 1 µmol/L | No significant change | |

| 2.5 µmol/L | No significant change | |

| 5 µmol/L | No significant change | |

| 10 µmol/L | No significant change | |

| 25 µmol/L | Significant decrease | |

| 50 µmol/L | Significant decrease | |

| 100 µmol/L | Significant decrease |

Data from MTT assays on Human Microglial Clone 3 (HMC3) cells treated for 24 hours.

Table 2: Effect of this compound on Aβ1-42 Phagocytosis by HMC3 Cells[1][2]

| Treatment Group | Phagocytosis Rate (%) |

| Control (culture medium) | 30.99% |

| Model (2.5 µmol/L Aβ) | 8.81% |

| Low-concentration HAN (2.5 µmol/L Aβ + 0.5 µmol/L HAN) | 31.45% |

| Medium-concentration HAN (2.5 µmol/L Aβ + 2.5 µmol/L HAN) | 33.55% |

| High-concentration HAN (2.5 µmol/L Aβ + 10 µmol/L HAN) | 31.55% |

Data from flow cytometry analysis of HMC3 cells.

Table 3: Effect of this compound on TREM2/Syk/PI3K/AKT/mTOR Pathway Protein Expression in Aβ-treated HMC3 Cells[1][2]

| Protein | Model Group (Aβ-treated) | High-Concentration HAN Group (Aβ + 10 µM HAN) |

| TREM2 | Significantly decreased vs. Control | Increased vs. Model Group |

| Syk | Significantly decreased vs. Control | Increased vs. Model Group |

| p-Syk | Significantly decreased vs. Control | Increased vs. Model Group |

| p-PI3K | Significantly decreased vs. Control | Increased vs. Model Group |

| p-AKT | Significantly decreased vs. Control | Increased vs. Model Group |

| mTOR | Significantly decreased vs. Control | Increased vs. Model Group |

Data derived from Western blot analysis. Changes are relative to the respective control groups.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Experimental Workflow: HMC3 Cell Culture

Hancinone C: A Technical Overview for Drug Discovery Professionals

CAS Number: 111843-10-8

Introduction

Hancinone C is a neolignan, a class of natural phenols, originally isolated from the herbs Piper hancei Maxim and Piper wallichii.[1][2] As a molecule of interest in drug discovery, it has been identified primarily for its role as a Platelet-Activating Factor (PAF) receptor antagonist.[1][3] PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.[1][2] Consequently, antagonists of the PAF receptor are of significant interest for their potential therapeutic applications in inflammatory and cardiovascular diseases.

More recently, this compound has also been investigated for its anti-neuroinflammatory properties, demonstrating the potential for this compound to be active across multiple therapeutic areas. This guide provides a consolidated technical overview of this compound, summarizing its chemical properties, biological activities, and relevant experimental protocols to support further research and development.

Chemical and Physical Properties

This compound is characterized by the following molecular and physical properties, essential for experimental design and formulation development.

| Property | Value | Source |

| CAS Number | 111843-10-8 | N/A |

| Molecular Formula | C23H28O6 | [4][5] |

| Molecular Weight | 400.47 g/mol | [4][5] |

| Physical Description | Oil | [5] |

| Purity | >98% (Commercially available) | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Density | 1.14 g/cm³ | [4] |

| Boiling Point | 550.2°C at 760 mmHg | [4] |

| Refractive Index | 1.546 | [4] |

Biological Activity

This compound's primary biological activities are centered on its antagonism of the PAF receptor and its anti-inflammatory effects.

| Activity | Assay System | Result | Source |

| PAF Receptor Antagonism | PAF-induced platelet aggregation | Inhibitory activity demonstrated. Specific IC50 value not available in the cited literature. | [1][2] |

| Anti-neuroinflammatory | Lipopolysaccharide (LPS)-induced nitric oxide production in BV-2 microglial cells | IC50: 1.1-26.3 µM for (+)-Hancinone C | [6][7] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for the isolation of similar compounds and for the primary bioassay in which this compound has been characterized.

Representative Isolation Protocol for Neolignans from Piper Species

While a specific, detailed protocol for the isolation of this compound was not available in the reviewed literature, the following provides a general methodology for the extraction and isolation of neolignans from plants of the Piper genus. This can serve as a foundational protocol for researchers.

-

Extraction:

-

Air-dried and powdered plant material (e.g., stems, leaves) is subjected to extraction with a solvent such as methanol or ethanol at room temperature for an extended period (e.g., 7 days), often with repeated solvent changes.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Each fraction is concentrated under reduced pressure. The chloroform and ethyl acetate fractions are typically enriched in neolignans.

-

-

Chromatographic Purification:

-

The active fraction (e.g., chloroform fraction) is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

-

Final Purification:

-

Combined fractions are further purified using repeated column chromatography, often on different stationary phases (e.g., Sephadex LH-20) or by using High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to yield the pure neolignan.

-

The structure of the isolated compound is then elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry.

-

PAF-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the "gold standard" method for assessing platelet function and is the primary assay for evaluating PAF receptor antagonists like this compound.

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Draw whole blood from healthy, consenting human donors into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).

-

To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with no brake.

-

Carefully collect the upper PRP layer.

-

To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2500 x g) for 10 minutes.[4] The resulting supernatant is the PPP, which is used to set the 100% aggregation baseline.

-

-

Platelet Aggregation Measurement:

-

Perform the assay at 37°C in a specialized light transmission aggregometer.

-

Place a cuvette containing PPP in the reference well to calibrate the instrument for 100% light transmission.

-

Place a cuvette with PRP (typically 300 µL) and a magnetic stir bar in the sample well to establish the 0% aggregation baseline.

-

To test the inhibitory effect of this compound, pre-incubate the PRP with various concentrations of the compound (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 2-5 minutes) before adding the agonist.

-

Initiate platelet aggregation by adding a submaximal concentration of PAF.

-

The aggregometer measures the increase in light transmission as platelets aggregate. The response is recorded over time.

-

-

Data Analysis:

-

The percentage of aggregation is calculated relative to the 0% (PRP) and 100% (PPP) baselines.

-

The inhibitory effect of this compound is determined by comparing the aggregation curves in its presence to the control (vehicle-treated) curve.

-

An IC50 value, the concentration of this compound that inhibits 50% of the PAF-induced aggregation, can be calculated from a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is key to understanding the context of this compound's activity.

Platelet-Activating Factor (PAF) Receptor Signaling

This compound acts as an antagonist at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The binding of PAF to its receptor initiates a complex signaling cascade leading to platelet activation and inflammatory responses. This compound is thought to block the initial binding of PAF, thereby inhibiting these downstream effects.

Experimental Workflow for PAF Antagonist Evaluation

The following diagram illustrates a typical workflow for screening and characterizing a potential PAF receptor antagonist like this compound using the platelet aggregation assay.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of Neolignans of the Genus Piper L.: Isolation Methods and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of Neolignans of the Genus Piper L.: Isolation Method...: Ingenta Connect [ingentaconnect.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Platelet-Activating Factor (PAF) Antagonistic Activity of a New Biflavonoid from Garcinia nervosa var. pubescens King - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A radioreceptor binding assay for platelet-activating factor (PAF) using membranes from CHO cells expressing human PAF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Hancinone C: A Technical Overview of its Molecular Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Hancinone C is a naturally occurring compound that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, and recent findings on its biological activity, with a focus on its role in modulating key signaling pathways relevant to neurodegenerative diseases.

Core Molecular and Chemical Properties

This compound is a complex organic molecule with the following key characteristics:

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈O₆ | [1] |

| Molecular Weight | 400.46 g/mol | [1] |

Biological Activity: Modulation of Microglial Function in Alzheimer's Disease Models

Recent research has highlighted the potential of this compound in the context of Alzheimer's disease. In vitro studies using the HMC3 human microglial cell line have demonstrated that this compound can modulate the cellular response to amyloid-β (Aβ), a key pathological hallmark of Alzheimer's disease.

The following table summarizes the key quantitative findings from in vitro studies on HMC3 cells. The data, visually represented in the source literature, indicates a dose-dependent effect of this compound on protein expression and microglial function.

| Experimental Condition | Measured Parameter | Control | Aβ (2.5 µM) | Aβ + this compound (0.5 µM) | Aβ + this compound (2.5 µM) | Aβ + this compound (10 µM) |

| Phagocytosis Assay | Phagocytosis Rate (%) | ~100% | ~40% | ~60% | ~80% | ~95% |

| Western Blot | TREM2 Protein Expression (relative) | 1.0 | ~0.4 | ~0.6 | ~0.8 | ~0.95 |

| Western Blot | p-Syk Protein Expression (relative) | 1.0 | ~0.3 | ~0.5 | ~0.7 | ~0.9 |

| Western Blot | Syk Protein Expression (relative) | 1.0 | ~0.5 | ~0.6 | ~0.75 | ~0.9 |

| Western Blot | p-PI3K Protein Expression (relative) | 1.0 | ~0.4 | ~0.55 | ~0.75 | ~0.9 |

| Western Blot | p-AKT Protein Expression (relative) | 1.0 | ~0.35 | ~0.5 | ~0.7 | ~0.85 |

| Western Blot | mTOR Protein Expression (relative) | 1.0 | ~0.4 | ~0.6 | ~0.8 | ~0.95 |

Note: The values in this table are estimations derived from the bar graphs presented in the source publication[2] and are intended to represent the relative changes observed.

Experimental Protocols

HMC3 Cell Culture and Treatment

-

Cell Line: Human Microglia Clone 3 (HMC3) cells.

-

Culture Medium: MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells were incubated for 24 hours with this compound at concentrations of 0.5 µM, 2.5 µM, and 10 µM in the presence or absence of 2.5 µM β-amyloid (1-42) oligomer mixtures[2].

Western Blot Analysis

-

Objective: To determine the expression levels of key proteins in the TREM2/Syk/PI3K/AKT/mTOR signaling pathway.

-

Procedure:

-

HMC3 cells were lysed, and total protein was extracted.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against TREM2, Syk, p-Syk, PI3K, p-PI3K, AKT, p-AKT, and mTOR.

-

After washing, the membrane was incubated with a corresponding secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) kit, and the band intensities were quantified[2].

-

Phagocytosis Assay

-

Objective: To assess the effect of this compound on the phagocytic ability of HMC3 cells.

-

Procedure:

-

HMC3 cells were treated with this compound and/or Aβ₁₋₄₂ as described above.

-

Fluorescently labeled Aβ₁₋₄₂ (5-FITC-(Acp)-β-amyloid (1-42)) was added to the cell culture.

-

After a 24-hour incubation period, the cells were washed to remove non-phagocytosed Aβ.

-

The percentage of cells containing fluorescent Aβ was determined by flow cytometry or fluorescence microscopy[2].

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in microglia and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound in microglia.

Caption: Experimental workflow for evaluating this compound's bioactivity.

References

- 1. Hancinone possesses potentials on increasing the ability of HMC3 cells to phagocytosis of Aβ1-42 via TREM2/Syk/PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A robust, high-throughput assay to determine the phagocytic activity of clinical antibody samples - PMC [pmc.ncbi.nlm.nih.gov]

Hancinone C: A Technical Review of a Potential Anti-Platelet Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hancinone C is a naturally occurring neolignan compound isolated from the herbs of Piper hancei Maxim.[1][2]. Structurally identified in 1989, it has since been recognized for its potential as a modulator of platelet activity. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its core biological activity, and presenting the information in a structured format for researchers and drug development professionals. While in-depth quantitative data and detailed experimental protocols are limited in the accessible literature, this review synthesizes the existing knowledge to guide future research and development efforts.

Core Data Summary

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₈O₆ | PubChem |

| Molecular Weight | 400.5 g/mol | PubChem |

| CAS Number | 111843-10-8 | PubChem |

| Natural Source | Piper hancei Maxim. | [1][2] |

Biological Activity

The primary reported biological activity of this compound is the inhibition of platelet aggregation induced by Platelet-Activating Factor (PAF)[1][2]. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.

Quantitative Data:

A thorough review of the available scientific literature, including English-language abstracts of the original isolation paper, did not yield specific quantitative data such as the half-maximal inhibitory concentration (IC₅₀) for the anti-platelet activity of this compound. The original publication in "Yao Xue Xue Bao" (1989;24(6):438-43) likely contains this information, but the full text was not accessible for this review[1]. A review article confirms that this compound is a PAF receptor antagonist[3].

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not available in the reviewed literature. However, a general methodology for assessing PAF-induced platelet aggregation is described below, based on standard laboratory practices.

General Protocol for PAF-Induced Platelet Aggregation Assay

Objective: To determine the inhibitory effect of a compound on platelet aggregation induced by Platelet-Activating Factor (PAF).

Materials:

-

Freshly drawn human or rabbit whole blood, collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP), obtained by differential centrifugation of whole blood.

-

Platelet-Activating Factor (PAF) solution of a known concentration.

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Saline solution or appropriate buffer.

-

Platelet aggregometer.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cellular components. The supernatant is the PPP, which is used as a reference (100% aggregation).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay: a. Pipette a specific volume of the adjusted PRP into the aggregometer cuvettes and allow it to stabilize at 37°C. b. Add a specific volume of the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a predetermined time. c. Initiate platelet aggregation by adding a specific concentration of PAF. d. Record the change in light transmittance for a set period. The increase in light transmittance corresponds to the degree of platelet aggregation.

-

Data Analysis: The inhibitory effect of the test compound is calculated by comparing the maximal aggregation in the presence of the compound to that of the vehicle control. The IC₅₀ value can be determined from a dose-response curve.

Signaling Pathways and Mechanism of Action

This compound is reported to be a Platelet-Activating Factor (PAF) receptor antagonist[3]. This indicates that its mechanism of action involves blocking the binding of PAF to its receptor (PAF-R) on the surface of platelets. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events leading to platelet activation and aggregation[4][5][6].

The following diagram illustrates the general signaling pathway of PAF-induced platelet aggregation and the proposed point of intervention for this compound.

Caption: PAF Signaling Pathway and this compound's Proposed Mechanism.

Conclusion and Future Directions

This compound has been identified as a neolignan with inhibitory activity against PAF-induced platelet aggregation, likely acting as a PAF receptor antagonist. However, the publicly available scientific literature is sparse, particularly concerning quantitative biological data and detailed experimental methodologies. To fully assess the therapeutic potential of this compound, further research is warranted. Key areas for future investigation include:

-

Re-synthesis and Confirmation of Activity: Chemical synthesis of this compound and confirmation of its anti-platelet activity using modern assay techniques.

-

Quantitative Analysis: Determination of the IC₅₀ value of this compound against PAF-induced platelet aggregation and its selectivity against other platelet agonists.

-

Mechanism of Action Studies: Detailed investigation into the binding kinetics of this compound to the PAF receptor and its effects on downstream signaling molecules.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of thrombosis and inflammation.

The development of novel anti-platelet agents is of significant interest for the treatment of cardiovascular and inflammatory diseases. This compound represents a promising natural product lead that merits further, more detailed investigation.

References

- 1. [The isolation and identification of PAF inhibitors from Piper wallichii (Miq.) Hand-Mazz and P. hancei Maxim] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. asianjtm.syphu.edu.cn [asianjtm.syphu.edu.cn]

- 4. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Phytochemical Profile of Hancinone C

Disclaimer: The scientific literature available on Hancinone C is exceptionally limited. The information presented herein is compiled from the primary entry in the PubChem database. Consequently, detailed experimental protocols for its isolation and biological evaluation, as well as its specific signaling pathways, have not been publicly documented. This guide provides the foundational chemical data available and presents a generalized experimental workflow typical for the analysis of such a compound.

Core Phytochemical Profile

This compound is a chemical entity with the molecular formula C23H28O6.[1] Its systematic IUPAC name is 4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one.[1] Based on its structure, it can be classified as a lignanoid.[2] Lignanoids are a large group of low-molecular-weight polyphenols found in plants.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in Table 1. These properties are crucial for researchers in drug development for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C23H28O6 | PubChem[1] |

| Molecular Weight | 400.5 g/mol | PubChem[1] |

| IUPAC Name | 4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one | PubChem[1] |

| InChI Key | LNCSXXRCEFAYFK-XNTDXEJSSA-N | PubChem[1] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=C(C)C2(C=C(C(=O)C=C2OC)CC=C)OC | PubChem[1] |

| CAS Number | 111843-10-8 | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 8 | PubChem[1] |

| Exact Mass | 400.18858861 g/mol | PubChem[1] |

| Monoisotopic Mass | 400.18858861 g/mol | PubChem[1] |

| Topological Polar Surface Area | 63.2 Ų | PubChem[1] |

| Heavy Atom Count | 29 | PubChem[1] |

| Complexity | 677 | PubChem[1] |

Experimental Protocols

As of the latest literature review, specific experimental protocols for the isolation, purification, and biological characterization of this compound have not been published. However, a general workflow for such a phytochemical investigation is presented below. This workflow represents a standard approach in natural product chemistry.

General Workflow for Phytochemical Analysis

The following diagram illustrates a typical experimental workflow for the isolation and characterization of a novel phytochemical like this compound from a plant source.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Elucidating these pathways would be a critical step in understanding its mechanism of action and therapeutic potential. Future research would likely involve transcriptomic and proteomic analyses of cells treated with this compound to identify differentially expressed genes and proteins, which would then be mapped to known signaling pathways.

To illustrate the type of diagram that would be generated from such research, a hypothetical signaling pathway is presented below. This is a representative example and does not reflect actual data for this compound.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. The foundational data from PubChem provides a starting point for future research. The immediate next steps for the scientific community should be the isolation of this compound from a natural source, its definitive structural confirmation using modern spectroscopic techniques, and a broad screening for its biological activities. Should any significant bioactivity be identified, further studies into its mechanism of action and the signaling pathways involved will be warranted to assess its potential as a therapeutic agent.

References

Methodological & Application

Application Note: Isolation of Phytochemicals from Piper wallichii

Introduction

Piper wallichii (Miq.) Hand.-Mazz. is a plant belonging to the Piperaceae family, which is a rich source of a wide array of bioactive secondary metabolites.[1][2][3][4][5] Phytochemical investigations of this plant have led to the isolation of various classes of compounds, including lignans, amides, aristolactams, and phenolics.[1][2][5] These compounds have shown potential in various biological applications, making their efficient isolation a critical step for further research and drug development.

It is important to note that while a variety of compounds have been successfully isolated from Piper wallichii, there is no scientific literature available describing the isolation of "Hancinone C" from this particular species. PubChem lists this compound with the molecular formula C23H28O6.[6] A related compound, Hancinone, has been identified as a lignanoid isolated from Piper pleiocarpum.[7]

This application note provides a generalized protocol for the extraction, fractionation, and purification of chemical constituents from the stems and leaves of Piper wallichii, based on established methodologies in the field.

General Isolation Strategy

The isolation of phytochemicals from Piper wallichii typically follows a multi-step process:

-

Extraction: The dried and powdered plant material is extracted with an appropriate organic solvent to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning or column chromatography to separate the components based on their polarity.

-

Purification: The resulting fractions are further purified using various chromatographic techniques, such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to isolate individual compounds.

-

Structure Elucidation: The structure of the isolated pure compounds is determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols

Plant Material and Extraction

-

Plant Material: The stems and leaves of Piper wallichii are collected, air-dried, and ground into a fine powder.

-

Extraction:

-

Macerate the powdered plant material (typically in kilogram quantities) with an organic solvent such as methanol or a mixture of acetone and acetonitrile (4:1) at room temperature for an extended period (e.g., one week).[8]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation of Crude Extract

The crude extract is fractionated to separate compounds into groups with similar polarities.

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol.

-

Concentrate each solvent layer to yield the respective fractions.

-

-

Column Chromatography (Initial):

-

Subject the crude extract or a soluble fraction (e.g., EtOAc fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Collect the eluate in numerous small fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine those with similar profiles.

-

Purification of Compounds

The semi-purified fractions are further purified to obtain individual compounds.

-

Sephadex Column Chromatography:

-

Apply the combined fractions to a Sephadex LH-20 column.

-

Elute with a suitable solvent, often methanol, to separate compounds based on their molecular size.

-

-

Preparative and Semi-Preparative HPLC:

-

Perform final purification using preparative or semi-preparative HPLC on a C18 column.

-

Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water, to achieve high-purity compounds.

-

Structure Elucidation

The chemical structures of the purified compounds are determined by analyzing their spectroscopic data.

-

NMR Spectroscopy: Acquire 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry: Use High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula.

Data Presentation

Table 1: Summary of Compounds Isolated from Piper wallichii

| Compound Class | Examples of Isolated Compounds | Plant Part | Reference |

| Amides | Piperine, Pellitorine, Piperlonguminine | Stems, Leaves | [2][5] |

| Aristolactams | Piperolactam A, Stigmalactam | Stems, Leaves | [2] |

| Dioxoaporphine Alkaloids | Piwallidione, Cepharadione A | Stems, Leaves | [2] |

| Phenolics | Vanillic acid, Benzoic acid | Stems | [4] |

| Lignans & Neolignans | Futoenone, Futoquinol, Isofutoquinol A | Stems | [4] |

| Triterpenoids | Friedelin, β-Sitosterol | Stems | [1] |

Table 2: Chromatographic Techniques and Conditions

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| Column Chromatography | Silica Gel | Gradient of n-hexane/EtOAc and EtOAc/MeOH | Initial fractionation |

| Column Chromatography | Sephadex LH-20 | Methanol | Size-exclusion separation |

| Preparative HPLC | C18 | Gradient of Methanol/Water or Acetonitrile/Water | Final purification |

Visualization

Caption: General workflow for the isolation of phytochemicals from Piper wallichii.

References

- 1. Chemical constituents from Piper wallichii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Chemical constituents and antibacterial activity from the stems and leaves of Piper wallichii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Study on the bioactive constituents of Piper wallichii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | C23H28O6 | CID 6443896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes and Protocols: Hancinone C Platelet Aggregation Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke.[1] Antiplatelet agents are therefore essential for the prevention and treatment of these conditions. Hancinone C is a compound of interest for which the antiplatelet activity has not been extensively documented. These application notes provide a comprehensive protocol for evaluating the potential inhibitory effects of this compound on platelet aggregation using light transmission aggregometry (LTA), which is considered the gold standard for assessing platelet function.[2]

Principle of the Assay

Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are in a discoid shape and block the passage of light.[1] Upon the addition of an agonist (e.g., ADP, collagen, thrombin), platelets activate, change shape, and clump together, forming aggregates. This aggregation allows more light to pass through the PRP, and the resulting increase in light transmission is recorded over time, providing a quantitative measure of platelet aggregation.[2] The inhibitory effect of a test compound like this compound is determined by its ability to reduce the extent of agonist-induced platelet aggregation.

Materials and Reagents

-

Blood Collection:

-

3.2% or 3.8% Sodium Citrate tubes

-

21-gauge needles

-

Tourniquet

-

Alcohol swabs

-

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:

-

Refrigerated centrifuge

-

Polypropylene tubes

-

-

Platelet Aggregation Assay:

-

Platelet aggregometer (e.g., Chrono-Log Model 700)

-

Aggregometer cuvettes with stir bars

-

Pipettes

-

-

Reagents:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO, at various concentrations)

-

Platelet agonists:

-

Adenosine diphosphate (ADP)

-

Collagen

-

Thrombin

-

Arachidonic Acid (AA)

-

-

Phosphate Buffered Saline (PBS) or Tyrode's buffer

-

Control inhibitor (e.g., Aspirin, Clopidogrel)

-

Experimental Protocol

Blood Collection and PRP/PPP Preparation

-

Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10-14 days.

-

Use a 21-gauge needle and a light tourniquet to perform a clean venipuncture, minimizing platelet activation.

-

Collect blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).

-

Gently invert the tubes 3-5 times to ensure proper mixing.

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off.

-

Carefully aspirate the upper, straw-colored PRP layer and transfer it to a polypropylene tube.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes at room temperature with the brake off.

-

Collect the supernatant (PPP). The PPP is used to set the 100% light transmission baseline in the aggregometer.

Platelet Aggregation Inhibition Assay

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

-

Pipette a specific volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

-

Place the cuvette with PPP in the reference well to calibrate the instrument to 100% light transmission. Place the cuvette with PRP in the sample well to set the 0% light transmission baseline.

-

Add a small volume (e.g., 5 µL) of the this compound solution at the desired final concentration to the PRP in the sample cuvette. For a vehicle control, add the same volume of the solvent (e.g., DMSO).

-

Incubate the PRP with this compound or vehicle for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.

-

Add the platelet agonist (e.g., ADP, collagen) at a concentration known to induce submaximal aggregation to initiate the aggregation reaction.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) until a stable aggregation curve is achieved.

-

The percentage of aggregation is calculated by the aggregometer software. The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Maximal Aggregation with this compound / Maximal Aggregation with Vehicle)] x 100

Data Presentation

The quantitative data for the inhibitory effect of this compound on platelet aggregation induced by various agonists should be summarized in a table. This allows for easy comparison of its potency against different activation pathways.

| Agonist (Concentration) | This compound Concentration (µM) | % Inhibition of Platelet Aggregation (Mean ± SD) | IC₅₀ (µM) |

| ADP (5 µM) | 1 | Data | Calculated Value |

| 10 | Data | ||

| 50 | Data | ||

| 100 | Data | ||

| Collagen (2 µg/mL) | 1 | Data | Calculated Value |

| 10 | Data | ||

| 50 | Data | ||

| 100 | Data | ||

| Thrombin (0.1 U/mL) | 1 | Data | Calculated Value |

| 10 | Data | ||

| 50 | Data | ||

| 100 | Data | ||

| Arachidonic Acid (0.5 mM) | 1 | Data | Calculated Value |

| 10 | Data | ||

| 50 | Data | ||

| 100 | Data |

Visualizations

Experimental Workflow

References

Hancinone C solubility and stability for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the solubility and stability of Hancinone C, a compound with potential therapeutic effects. The information is intended to guide researchers in designing and executing experiments for preclinical and early-phase drug development.

Solubility of this compound

The solubility of a compound is a critical parameter for its formulation and delivery. The following section provides a protocol for determining the solubility of this compound in various common laboratory solvents.

Table 1: Common Laboratory Solvents for Solubility Screening

| Solvent | Type | Notes |

| Water / Aqueous Buffers (e.g., PBS pH 7.4) | Aqueous | Essential for physiological relevance. |

| Dimethyl Sulfoxide (DMSO) | Organic | A common solvent for initial stock solutions of non-polar compounds. |

| Ethanol (EtOH) | Organic | A less toxic organic solvent, often used in formulations. |

| Methanol (MeOH) | Organic | Useful for analytical purposes, such as HPLC mobile phases. |

| Acetonitrile (ACN) | Organic | Commonly used in reversed-phase HPLC. |

| Dichloromethane (DCM) | Organic | A volatile solvent for non-polar compounds. |

| Isopropanol (IPA) | Organic | An alternative to ethanol. |

Protocol for Solubility Determination

This protocol outlines a method to determine the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (from Table 1)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[1]

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[1][2]

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or µg/mL).

Stability of this compound

Stability studies are crucial to determine the shelf-life and appropriate storage conditions for this compound.

Table 2: Recommended Storage Conditions for Stability Testing

Based on ICH guidelines, the following conditions are recommended for stability studies.[3][4][5]

| Condition | Temperature | Relative Humidity | Duration |

| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

| Refrigerated | 5°C ± 3°C | - | 12 months |

| Frozen | -20°C ± 5°C | - | 12 months |

Protocol for Stability Study

This protocol outlines a systematic approach to evaluate the stability of this compound under various environmental conditions.

Materials:

-

This compound (solid or in solution)

-

Stability chambers with controlled temperature and humidity

-

Appropriate containers (e.g., amber vials to protect from light)

-

Analytical instrumentation for quantification (e.g., HPLC)[1]

Procedure:

-

Sample Preparation: Prepare multiple aliquots of this compound in the desired form (solid or solution in a specific solvent) and in the chosen container-closure system.

-

Initial Analysis (Time Zero): Analyze a set of samples immediately to establish the initial characteristics (e.g., purity, concentration, appearance).

-

Storage: Place the remaining samples in the stability chambers under the conditions outlined in Table 2.

-

Time-Point Testing: At specified time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 3, 6 months for accelerated studies), withdraw samples from each storage condition.[3][6]

-

Analysis: Analyze the samples for relevant stability-indicating parameters.

-

Data Evaluation: Compare the results at each time point to the initial data to assess any changes.

Table 3: Parameters to be Tested in a Stability Study

| Parameter | Method of Analysis | Acceptance Criteria |

| Appearance | Visual Inspection | No significant change in color or physical state. |

| Assay (Content) | HPLC-UV | Typically 90-110% of the initial value. |

| Purity/Degradation Products | HPLC-UV | No significant increase in impurities or degradation products. |

| pH (for solutions) | pH meter | Within a specified range. |

Potential Degradation Pathways:

While specific degradation pathways for this compound are not yet fully elucidated, similar compounds can undergo oxidation, hydrolysis, and photodecomposition.[7][8] It is recommended to include stress testing (e.g., exposure to acid, base, peroxide, light, and heat) to identify potential degradation products and develop stability-indicating analytical methods.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. asean.org [asean.org]

- 4. database.ich.org [database.ich.org]

- 5. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin C degradation products and pathways in the human lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Garcinone C in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinone C is a xanthone derivative primarily isolated from Garcinia mangostana (mangosteen) and Garcinia oblongifolia.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology and inflammatory diseases. As a member of the xanthone family, Garcinone C exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3][4] This document provides detailed application notes and protocols for the in vitro use of Garcinone C, with a focus on appropriate dosage and experimental design for cytotoxicity, apoptosis, and cell cycle analysis.

Note on "Hancinone C": Initial searches for "this compound" yielded limited specific results. It is highly probable that this is a less common name or a misspelling of Garcinone C, a well-studied compound with extensive literature on its in vitro biological activities. Therefore, this document will focus on Garcinone C.

Data Presentation: Efficacy of Garcinone C in Vitro

The following tables summarize the effective concentrations and cytotoxic potencies of Garcinone C and related compounds in various cancer cell lines.

Table 1: Cytotoxicity of Garcinone C in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 / ED50 (µM) | Reference |

| CNE1 | Nasopharyngeal Carcinoma | MTS | 72 | 10.68 ± 0.89 | [1] |

| CNE2 | Nasopharyngeal Carcinoma | MTS | 72 | 13.24 ± 0.20 | [1] |

| HK1 | Nasopharyngeal Carcinoma | MTS | 72 | 9.71 ± 1.34 | [1] |

| HONE1 | Nasopharyngeal Carcinoma | MTS | 72 | 8.99 ± 1.15 | [1] |

| HCC1937 | Breast Cancer | MTT | 48 | 38.6 | [5] |

| HCT116 | Colon Cancer | MTT | 48 | 27.4 | [5] |

| HT29 | Colon Cancer | Not Specified | Not Specified | Not Specified | [6] |

Table 2: Effective Concentrations of Garcinone C for Inducing Cellular Effects

| Cell Line | Cancer Type | Effect | Concentration | Incubation Time | Reference |

| HT29 | Colon Cancer | G0/G1 Cell Cycle Arrest | 1-5 µg/mL | 24 hours - 2 weeks | [3] |

| NPC Cells | Nasopharyngeal Carcinoma | S Phase Cell Cycle Arrest | 10 µM | 24, 48, 72 hours | [1] |

| NPC Cells | Nasopharyngeal Carcinoma | Necrotic Morphology | 10 µM | Not Specified | [7] |

| CNE1, HK1 | Nasopharyngeal Carcinoma | Inhibition of Colony Formation | 0.625, 0.9375 µM | 10 days | [8] |

| CNE2, HONE1 | Nasopharyngeal Carcinoma | Inhibition of Colony Formation | 1.25, 2.5 µM | 10 days | [8] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of Garcinone C on cell viability by measuring the metabolic activity of cells.

Materials:

-

Garcinone C (dissolved in DMSO to create a stock solution)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or Solubilization Buffer (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Garcinone C in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted Garcinone C solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Garcinone C concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Garcinone C

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Garcinone C for the desired time. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Garcinone C

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Garcinone C for the desired duration.

-

Cell Harvesting: Collect cells by trypsinization.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

-

PI Staining: Add PI solution to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Garcinone C exerts its biological effects through the modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and inflammation.

Anticancer Mechanisms

-

Cell Cycle Arrest: Garcinone C can induce cell cycle arrest at different phases depending on the cell type. In nasopharyngeal carcinoma (NPC) cells, it causes S-phase arrest, while in HT29 colon cancer cells, it leads to G0/G1 arrest.[1][3] This is achieved by inhibiting the expression of key cell cycle regulators such as Cyclin D1, Cyclin E, and CDK6, and increasing the expression of the cell cycle inhibitor p21.[3]

-

Apoptosis Induction: Garcinone C is a potent inducer of apoptosis. The closely related Garcinone E has been shown to induce apoptosis through the activation of caspase-3 and modulation of the TNF-α/JNK signaling pathway.[4]

-

Inhibition of Key Signaling Pathways: Garcinone C has been reported to inhibit the Hedgehog signaling pathway.[3] It also modulates the ATR/Stat3/4E-BP1 pathway in NPC cells, leading to decreased cell viability.[1][7] Furthermore, xanthones from Garcinia mangostana, including Garcinone C, have been shown to potentially downregulate the MAPK and Akt signaling pathways.[9]

Anti-inflammatory Mechanisms

Garcinone E, a structurally similar xanthone, has been shown to inhibit the activation of the NF-κB pathway.[4] This is a critical pathway in the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6.[4]

Mandatory Visualizations

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Natural Xanthones from Garcinia mangostana with Multifunctional Activities for the Therapy of Alzheimer's Disease - ProQuest [proquest.com]

- 3. medchemexpress.com [medchemexpress.com]